molecular formula C22H32N2O B4894685 N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B4894685
M. Wt: 340.5 g/mol
InChI Key: LCEPOBLSRKEYSX-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as CX-5461, is a potent small-molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription.

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosome biogenesis and protein synthesis, which ultimately results in cell death. N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to induce DNA damage and activate the p53 pathway, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to induce apoptosis and senescence in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to enhance the efficacy of other anticancer agents, such as cisplatin and gemcitabine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide is its selectivity for cancer cells that have high levels of rDNA transcription, which makes it a promising therapeutic agent for many types of cancer. However, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has a relatively short half-life and low bioavailability, which can limit its effectiveness in vivo. In addition, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide can induce DNA damage and activate the p53 pathway, which may lead to the development of drug resistance.

Future Directions

Future research on N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide should focus on developing more effective delivery methods and improving its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dosing regimen and potential drug combinations for N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide. Other areas of research could include investigating the use of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with immunotherapies or targeted therapies, as well as exploring its potential as a radiosensitizer. Finally, more studies are needed to understand the mechanisms of resistance to N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide and to develop strategies to overcome it.
Conclusion:
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide is a promising small-molecule inhibitor of RNA polymerase I transcription that has demonstrated potent antitumor activity in preclinical studies. Its selectivity for cancer cells that have high levels of rDNA transcription makes it a promising therapeutic agent for many types of cancer. However, further research is needed to optimize its pharmacokinetic properties and develop effective drug combinations. Overall, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide represents a promising new avenue for the development of anticancer therapies.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of 1-(3-methylbenzyl)piperidine with ethyl 2-bromo-2-cyclohexen-1-ylacetate, followed by the hydrolysis of the ester and the reduction of the resulting ketone to produce the final product. The yield of N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide is typically around 20%.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have high levels of rDNA transcription, which is a hallmark of many types of cancer. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated potent antitumor activity against a range of cancer types, including breast, ovarian, and pancreatic cancer.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O/c1-18-6-5-9-20(16-18)17-24-14-11-21(12-15-24)22(25)23-13-10-19-7-3-2-4-8-19/h5-7,9,16,21H,2-4,8,10-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPOBLSRKEYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzyl)piperidine-4-carboxamide

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